molecular formula C27H36N4O3 B8424741 Tris[2-(salicylamino)ethyl]amine

Tris[2-(salicylamino)ethyl]amine

Cat. No.: B8424741
M. Wt: 464.6 g/mol
InChI Key: VMWXSDOYGZCEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[2-(salicylamino)ethyl]amine is a useful research compound. Its molecular formula is C27H36N4O3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Tris[2-(salicylamino)ethyl]amine has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to participate in coordination chemistry, particularly with transition metals.

Coordination Chemistry

  • Metal Complexes : The compound forms stable complexes with transition metals, which can enhance catalytic activity in reactions such as oxidation and reduction processes. These complexes have shown potential in catalyzing reactions for organic synthesis and environmental remediation.
MetalApplicationReference
CopperCatalytic oxidation of alcohols
IronCatalytic hydrogenation reactions
ManganeseEnvironmental remediation

Biological Applications

The biological activity of this compound has been a subject of extensive research, particularly regarding its potential therapeutic uses.

Antioxidant Properties

  • Catalase Mimicry : Research indicates that this compound can mimic catalase activity, which is crucial for breaking down hydrogen peroxide into water and oxygen. This property is beneficial in developing antioxidant therapies to combat oxidative stress-related diseases.

Antimicrobial Activity

  • Inhibition Studies : this compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Material Science Applications

This compound is also utilized in materials science, particularly in the synthesis of polymers and nanomaterials.

Polymerization Initiator

  • Atom Transfer Radical Polymerization : This compound acts as an initiator in polymerization processes, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.
Polymer TypeMethod UsedReference
Poly(methyl methacrylate)Atom Transfer Radical Polymerization (ATRP)
PolystyreneReversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Case Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, demonstrating its potential as a therapeutic agent against oxidative stress.

Case Study on Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested against resistant bacterial strains. One derivative exhibited an MIC of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.

Properties

Molecular Formula

C27H36N4O3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[2-[bis[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol

InChI

InChI=1S/C27H36N4O3/c32-25-10-4-1-7-22(25)19-28-13-16-31(17-14-29-20-23-8-2-5-11-26(23)33)18-15-30-21-24-9-3-6-12-27(24)34/h1-12,28-30,32-34H,13-21H2

InChI Key

VMWXSDOYGZCEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CCNCC3=CC=CC=C3O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N,N,N-tris[[[(2hydroxyphenyl)methylene]amino]ethyl]amine (40.0 g, 87 mmol) in 250 mL of methanol and 250 mL of methylene chloride was cooled in an ice bath. Sodium borohydride (10.0 g, 263 mmol) was added in several portions. Stirring was continued at room temperature for two hours. The solvents were evaporated and the residue was taken up in ether. This solution was washed with water and brine, dried over magnesium sulfate, filtered and evaporated to afford N,N,N-tris[[[(2-hydroxyphenyl)methyl]amino]ethyl]amine(30.0 g, 74%) as a colorless glass.
Name
N,N,N-tris[[[(2hydroxyphenyl)methylene]amino]ethyl]amine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.